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Glucosyl-C18-sphingosine

Cat. No.: B13819281
M. Wt: 461.6 g/mol
InChI Key: HHJTWTPUPVQKNA-GKSLDGPXSA-N
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Description

Overview of Sphingolipid Diversity and Biological Importance

Sphingolipids represent a complex and vital class of lipids characterized by a sphingoid base backbone, such as sphingosine (B13886). news-medical.net These molecules are integral components of eukaryotic cell membranes and are also found in some prokaryotes and viruses. news-medical.netnih.gov The diversity of sphingolipids is vast, with over 4,000 distinct bioactive molecules identified. nih.gov This structural variety arises from modifications to the sphingoid base, the type of fatty acid attached via an amide bond, and the addition of various polar head groups. nih.gov

The biological importance of sphingolipids extends far beyond their structural role in forming a stable and chemically resistant outer leaflet of the plasma membrane. wikipedia.org They are key players in a multitude of cellular processes, including signal transduction, cell-cell recognition, cell proliferation, and apoptosis (programmed cell death). news-medical.netwikipedia.org Sphingolipids and their metabolites, such as ceramide, sphingosine-1-phosphate, and glucosylceramide, are involved in regulating numerous signaling pathways. wikipedia.orgnih.gov Consequently, imbalances in sphingolipid metabolism are implicated in the pathophysiology of a wide range of human diseases, including diabetes, cancer, neurodegenerative disorders like Alzheimer's disease, and cardiovascular diseases. libretexts.org

Classification and Structural Context of Glucosyl-C18-sphingosine as a Lysosphingolipid

Sphingolipids are broadly classified based on their structure. The simplest are the ceramides (B1148491), which consist of a sphingoid base linked to a fatty acid. news-medical.net When a carbohydrate moiety is attached to the ceramide, they are known as glycosphingolipids. nih.govwikipedia.org

This compound falls under a specific and highly bioactive subclass known as lysosphingolipids. nih.gov Lysosphingolipids are derivatives of sphingoid bases where the fatty acid chain is absent. researchgate.net this compound, also known as glucosylsphingosine (B128621) or glucopsychosine, is structurally composed of an 18-carbon (C18) sphingosine backbone linked to a single glucose molecule at the C1 hydroxyl group. larodan.comchemicalbook.com Its formal chemical name is (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecen-1-yl β-D-glucopyranoside. larodan.com

The absence of the N-acyl chain makes lysosphingolipids like this compound more water-soluble than their acylated counterparts and imparts distinct biological activities. nih.gov These molecules have garnered significant attention for their roles as potent signaling molecules. nih.gov

Chemical Properties of this compound
PropertyValue
CAS Number52050-17-6 larodan.combiosynth.com
Molecular FormulaC24H47NO7larodan.combiosynth.com
Molecular Weight461.63 g/mol larodan.combiosynth.com
SynonymsGlucosylsphingosine, Glucopsychosine larodan.comchemicalbook.com

Historical Perspective on Sphingolipid Research and this compound Discovery

The study of sphingolipids dates back to the 1870s and 1880s, when the physician and biochemist Johann L. W. Thudichum first isolated this class of lipids from brain extracts. wikipedia.orgnih.gov He coined the term "sphingo" because their enigmatic nature reminded him of the riddle of the Sphinx. nih.gov The term "sphingolipid" was later introduced by Herbert Carter and his colleagues in 1947, who elucidated the structure of sphingosine. nih.gov

For a long time, research focused on the more abundant complex sphingolipids. The discovery and characterization of less abundant but highly active species like this compound are a result of technological advancements in analytical chemistry, particularly in the fields of mass spectrometry and chromatography. nih.gov These techniques, forming the basis of "sphingolipidomics," have enabled the sensitive detection and quantification of individual sphingolipid molecules, revealing the intricate complexity of their metabolic pathways and their roles in health and disease. nih.gov For instance, this compound has been identified as a key biomarker in Gaucher disease, a lysosomal storage disorder, with its accumulation in tissues correlating with disease phenotype and genotype. biosynth.comcaymanchem.com

Key Research Findings on this compound
FindingSignificanceReference
Inhibits the activity of the enzyme responsible for glucosylceramide synthesis in a model system.Demonstrates a potential regulatory role in sphingolipid metabolism. biosynth.com
Inhibits mitochondrial membrane potential and decreases ATP levels in a model system.Suggests a mechanism for cytotoxicity, particularly relevant in diseases with its accumulation. biosynth.com
Accumulates in tissues of patients with Gaucher disease.Established as a crucial biomarker for the diagnosis and monitoring of Gaucher disease. caymanchem.com
Found in the umbilical cord artery of women with preeclampsia.Suggests a potential involvement in the pathophysiology of pregnancy-related disorders. usbio.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H47NO7 B13819281 Glucosyl-C18-sphingosine

Properties

Molecular Formula

C24H47NO7

Molecular Weight

461.6 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18?,19?,20-,21-,22+,23-,24-/m1/s1

InChI Key

HHJTWTPUPVQKNA-GKSLDGPXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Glucosyl C18 Sphingosine

De Novo Synthesis Pathway of Sphingoid Bases and Ceramide Precursors

The de novo synthesis of sphingolipids is a fundamental cellular process that begins in the endoplasmic reticulum and provides the foundational structures for all complex sphingolipids, including the precursors to Glucosyl-C18-sphingosine.

The committed and rate-limiting step in de novo sphingolipid biosynthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). nih.govamicusrx.com This enzyme, a member of the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent α-oxoamine synthase family, orchestrates the condensation of L-serine and palmitoyl-CoA. nih.govnih.gov This reaction results in the formation of 3-ketosphinganine, the first sphingoid base intermediate. oup.com The activity of SPT is tightly regulated, ensuring cellular homeostasis of sphingolipids. nih.gov

Following its synthesis, 3-ketosphinganine is rapidly reduced by the enzyme 3-ketosphinganine reductase to form sphinganine (B43673), also known as dihydrosphingosine. oup.com Sphinganine then serves as a substrate for ceramide synthases (CerS). mdpi.com These enzymes catalyze the N-acylation of sphinganine with a fatty acyl-CoA, in this context an 18-carbon acyl chain, to produce dihydroceramide (B1258172). mdpi.com There are six distinct CerS isoforms in mammals, each exhibiting specificity for fatty acyl-CoA chains of different lengths. mdpi.com The subsequent desaturation of dihydroceramide by dihydroceramide desaturase introduces a double bond into the sphingoid base backbone, yielding ceramide. researchgate.net

Salvage Pathway and this compound Generation

The salvage pathway provides an alternative and significant route for the generation of sphingolipid intermediates, including those that lead to the formation of this compound. This pathway involves the breakdown and recycling of complex sphingolipids. nih.gov

Complex glycosphingolipids, which are integral components of cellular membranes, can be catabolized through the sequential removal of sugar residues by specific glycosidases. umaryland.edu This degradative process, occurring primarily in the lysosomes, ultimately yields glucosylceramide and ceramide. nih.govqmul.ac.uk The hydrolysis of these complex lipids is essential for maintaining sphingolipid homeostasis and preventing their pathological accumulation. umaryland.edu

Ceramide, a central hub in sphingolipid metabolism, can be hydrolyzed by a family of enzymes known as ceramidases. nih.gov These enzymes cleave the amide bond, releasing a free fatty acid and the sphingoid base, sphingosine (B13886). nih.gov There are several types of ceramidases, classified based on their optimal pH, including acid, neutral, and alkaline ceramidases, each with distinct subcellular localizations and physiological roles. The sphingosine produced through this pathway can then be re-utilized for the synthesis of other sphingolipids or further metabolized.

Direct evidence points to the enzymatic deacylation of glucosylceramide to form glucosylsphingosine (B128621) (this compound). A specific enzyme, identified as sphingomyelin (B164518)/glucosylceramide deacylase, has been shown to cleave the N-acyl linkage of glucosylceramide, directly producing glucosylsphingosine and a fatty acid. mdpi.com Furthermore, the lysosomal enzyme acid ceramidase can also catalyze this deacylation reaction, particularly under conditions where its primary substrate, ceramide, is less available, or when glucosylceramide levels are elevated, such as in Gaucher disease. nih.govamicusrx.comumaryland.edunih.gov This pathway represents a direct route to the formation of this compound from a more complex glycosphingolipid.

Catabolism and Degradation Pathways Involving this compound

The breakdown of this compound is a critical process for maintaining cellular homeostasis. This process primarily occurs within the lysosomes and involves a series of enzymatic reactions that ultimately convert the molecule into simpler components that can be recycled or further metabolized.

Glycosphingolipids are primarily degraded in a stepwise manner within the lysosomes, which are acidic organelles filled with hydrolytic enzymes. nih.govnih.gov This catabolic pathway involves the sequential removal of sugar residues from the non-reducing end of the glycosphingolipid by specific exoglycosidases. researchgate.net For the degradation of many glycosphingolipids, the assistance of small lipid-binding glycoproteins, known as sphingolipid activator proteins (saposins), is essential. mdpi.com These proteins solubilize the lipid substrates, making them accessible to the water-soluble degradative enzymes within the lysosome. mdpi.com Inherited defects in the enzymes or activator proteins involved in this pathway lead to the accumulation of specific glycosphingolipids, resulting in a class of metabolic disorders known as lysosomal storage diseases. nih.gov

The primary enzyme responsible for the hydrolysis of this compound is glucosylceramidase, also known as acid β-glucosidase or GBA. nih.govenzyme-database.org This lysosomal enzyme catalyzes the cleavage of the β-glucosidic linkage, releasing glucose and C18-sphingosine (ceramide). enzyme-database.orgresearchgate.net GBA is crucial for the breakdown of both glucosylceramide and its deacylated form, glucosylsphingosine. universiteitleiden.nl

A deficiency in GBA activity leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide and, notably, a marked increase in glucosylsphingosine. nih.govnih.gov While glucosylceramide is the primary storage product, glucosylsphingosine is considered a key biomarker for the disease due to its significant elevation in plasma and its correlation with disease severity. nih.govresearchgate.net The accumulation of glucosylsphingosine is thought to arise from the deacylation of the accumulating glucosylceramide by other enzymes like acid ceramidase. nih.govresearchgate.net Although GBA can degrade glucosylsphingosine, its catalytic efficiency for this substrate is significantly lower than for glucosylceramide. nih.gov

Key Enzymes in this compound Catabolism
EnzymeSystematic NameReactionSubcellular Location
Glucosylceramidase (GBA)D-glucosyl-N-acylsphingosine glucohydrolaseThis compound + H₂O → D-glucose + C18-sphingosineLysosome
Sphingosine Kinase (SphK)ATP:sphingosine 1-phosphotransferaseC18-sphingosine + ATP → Sphingosine-1-phosphate + ADPCytosol, Endoplasmic Reticulum, Plasma Membrane

Following the action of GBA, the resulting C18-sphingosine can be further metabolized. One of the most critical subsequent steps is its phosphorylation by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P). researchgate.netmdpi.com This reaction is a key regulatory point in sphingolipid metabolism. S1P is a potent signaling molecule involved in a multitude of cellular processes, including cell growth, survival, and migration. nih.gov The conversion of sphingosine to S1P can occur in various cellular compartments, including the cytosol, endoplasmic reticulum, and plasma membrane. mdpi.comresearchgate.net S1P can then be either dephosphorylated back to sphingosine by S1P phosphatases or irreversibly cleaved by S1P lyase, thus exiting the sphingolipid metabolic pathway. researchgate.net

Interconnections within the Sphingolipid Metabolic Network

The metabolism of this compound is intricately linked with the broader network of sphingolipid metabolism. The balance between different bioactive sphingolipids is crucial for determining cell fate and function.

The "sphingolipid rheostat" is a concept that describes the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). nih.govnyu.edu This balance is a critical determinant of cell fate, with a shift towards ceramide accumulation generally promoting cell growth arrest and apoptosis, while an increase in S1P levels favors cell proliferation and survival. researchgate.netresearchgate.net The enzymes that interconvert these lipids, such as ceramidases (which produce sphingosine from ceramide) and sphingosine kinases (which produce S1P from sphingosine), are key regulators of this rheostat. nyu.eduahajournals.org

This compound and its metabolism directly influence this rheostat. Its breakdown by GBA produces sphingosine, the direct precursor for S1P synthesis. mdpi.com Therefore, the flux through this catabolic pathway contributes to the cellular pool of sphingosine available for conversion to S1P, thereby tipping the balance towards cell survival. Conversely, conditions that lead to the accumulation of glucosylsphingosine, such as in Gaucher disease, can disrupt the normal balance of the sphingolipid rheostat, contributing to the pathophysiology of the disease.

Sphingolipid metabolism is highly compartmentalized within the cell, with different enzymatic steps occurring in specific organelles. nih.govnih.gov This spatial separation allows for tight regulation of the synthesis, degradation, and signaling functions of various sphingolipids.

Endoplasmic Reticulum (ER): This is the primary site of de novo sphingolipid synthesis, where the ceramide backbone is initially produced. researchgate.netyoutube.com Some modifications and interconversions of sphingolipids can also occur here. nih.gov

Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and glucosylceramide. researchgate.netresearchgate.net

Lysosomes: As discussed, lysosomes are the main sites of sphingolipid degradation. researchgate.net Acidic hydrolases, including GBA, break down complex sphingolipids into their simpler components. nih.gov

Plasma Membrane: The plasma membrane is a major site of sphingolipid signaling. nih.gov Here, enzymes like sphingomyelinases can generate ceramide in response to extracellular stimuli, and S1P can be secreted to act on cell surface receptors. mdpi.comresearchgate.net The localization of glycosphingolipids to the plasma membrane is also crucial for their roles in cell recognition and signaling. mdpi.comnih.gov

The metabolism of this compound is integrated into this compartmentalized system. It is catabolized within the lysosomes, and its metabolic products, sphingosine and subsequently S1P, can then be transported to other cellular compartments to participate in various signaling pathways, thereby highlighting the interconnected and spatially organized nature of sphingolipid metabolism. researchgate.net

Regulatory Mechanisms of this compound Metabolism

The cellular concentration of this compound, a key intermediate in sphingolipid metabolism, is meticulously controlled through a complex network of regulatory mechanisms. These processes ensure cellular homeostasis by governing the enzymes responsible for its synthesis and degradation. The regulation occurs at multiple levels, including direct enzymatic modulation and intricate transcriptional and post-translational control of the involved genes and proteins.

Enzymatic Regulation and Modulation

The primary enzymes governing the metabolic flux of this compound are UDP-glucose ceramide glucosyltransferase (UGCG), which synthesizes its precursor glucosylceramide, and glucocerebrosidase (GBA), which degrades glucosylceramide and glucosylsphingosine itself. The activities of these enzymes are subject to fine-tuning by various factors.

Glucocerebrosidase (GBA) activity is critically dependent on its lysosomal environment and the presence of accessory proteins. Saposin C is an essential activator for GCase, facilitating the interaction between the enzyme and its membrane-bound substrate, glucosylceramide. ki.se The enzyme is maximally active at an acidic pH of 5.5, which is characteristic of the lysosomal compartment. wikipedia.org The catalytic action of GBA involves two key glutamic acid residues, E340 and E235, which act as a nucleophile and an acid/base catalyst, respectively. wikipedia.org

Recent research has also highlighted the potential for allosteric modulation of GCase. Small-molecule modulators have been developed that can enhance the activity of wild-type GCase, representing a potential therapeutic strategy for conditions associated with reduced GCase function. nih.gov

UDP-glucose ceramide glucosyltransferase (UGCG) , the enzyme responsible for the initial step in the synthesis of most glycosphingolipids, is subject to regulation by its own substrate, ceramide. Studies have shown that an increase in ceramide levels can lead to an upregulation of UGCG expression and activity. nih.gov This suggests a feedback mechanism where the cell responds to an accumulation of ceramide by promoting its conversion into glucosylceramide, thereby reducing potentially cytotoxic levels of free ceramide. nih.gov

EnzymeRegulatorEffect on Activity
Glucocerebrosidase (GBA)Saposin CActivation
Glucocerebrosidase (GBA)Acidic pH (5.5)Optimal Activity
Glucocerebrosidase (GBA)Small-molecule modulatorsEnhancement
UDP-glucose ceramide glucosyltransferase (UGCG)CeramideUpregulation

Transcriptional and Post-Translational Control

The expression and function of the enzymes central to this compound metabolism are further regulated at the genetic and protein levels.

Transcriptional Control:

The transcription of the GBA gene , which encodes glucocerebrosidase, is controlled by a promoter region containing binding sites for various transcription factors. These include AP-1, Arnt, ATF-2, c-Jun, and c-Myc, among others. genecards.org The presence of both enhancer and suppressor elements within the promoter region allows for cell-specific regulation of GBA expression. nih.gov Furthermore, single nucleotide polymorphisms (SNPs) within the GBA locus have been shown to act as expression quantitative trait loci (eQTLs), influencing the expression of GBA and other potential modifier genes. nih.gov

The UGCG gene , encoding UDP-glucose ceramide glucosyltransferase, also possesses a complex promoter region with binding sites for transcription factors such as AML1a, C/EBPbeta, NF-kappaB, and POU3F2. genecards.org The transcriptional activity of the UGCG promoter can be influenced by genetic variants. For instance, specific haplotypes containing insertions or single nucleotide polymorphisms have been shown to significantly decrease promoter activity. nih.gov Additionally, the methylation status of CpG islands in the UGCG promoter has been found to correlate inversely with its gene expression. nih.gov

GeneTranscription FactorsRegulatory Elements
GBAAP-1, Arnt, ATF-2, c-Jun, c-MycEnhancers, Suppressors, eQTLs
UGCGAML1a, C/EBPbeta, NF-kappaB, POU3F2Polymorphisms, CpG islands

Post-Translational Control:

Following its synthesis, glucocerebrosidase undergoes a series of post-translational modifications that are crucial for its proper function and localization. The newly synthesized enzyme has an initial molecular weight of 64-kDa and contains high-mannose N-linked oligosaccharides. nih.gov This precursor form is then processed in the Golgi apparatus, where it is sialylated, resulting in a mature 69-kDa form. nih.gov Subsequently, a portion of the 69-kDa form can be further processed to a 59-kDa form. nih.gov These modifications are critical for the enzyme's stability and trafficking to the lysosome.

Information regarding the specific post-translational modifications of UDP-glucose ceramide glucosyltransferase is less detailed in the reviewed literature. However, as a key enzyme in the Golgi apparatus, it is likely subject to various modifications that regulate its activity and stability.

EnzymeModificationEffect
Glucocerebrosidase (GBA)N-linked glycosylationInitial folding and processing
Glucocerebrosidase (GBA)SialylationMaturation and trafficking

Biological Functions and Cellular Roles of Glucosyl C18 Sphingosine

Role in Cellular Membrane Dynamics and Organization

As an amphipathic molecule, Glucosyl-C18-sphingosine integrates into the lipid bilayer of cell membranes, where it exerts significant influence over the physical properties and organization of the membrane. nih.gov

This compound plays a vital role in dictating the biophysical characteristics of the plasma membrane. The C18 sphingosine (B13886) backbone, with its potential for strong van der Waals interactions and hydrogen bonding, contributes to a more ordered and less fluid membrane environment. researchgate.netresearchgate.net Sphingolipids, in general, tend to associate with sterols to form highly packed and ordered regions within the membrane, characterized as a liquid-ordered (Lo) phase. researchgate.net This is distinct from the more fluid, liquid-disordered (Ld) phase where most glycerolipids reside. researchgate.net The presence of this compound can therefore increase the rigidity and stability of specific membrane domains. researchgate.net This structural influence is critical for maintaining the cell's physical boundary and protective barrier. nih.gov

Table 1: Influence of Sphingolipids on Membrane Properties

Property Effect of this compound Integration Rationale
Membrane Order Increase The long C18 chain and hydrogen-bonding capacity of the sphingosine backbone promote tighter lipid packing, leading to the formation of liquid-ordered (Lo) phases. researchgate.net
Membrane Fluidity Decrease Increased lipid packing and stronger intermolecular interactions reduce the lateral mobility of membrane components. researchgate.netresearchgate.net
Membrane Permeability Modulates While creating more ordered domains, the interfaces between these and disordered domains can create structural defects, potentially increasing permeability to certain solutes. researchgate.net

| Membrane Stability | Increase | Enhances the stability and integrity of the cell membrane, protecting cells from oxidative stress and other forms of damage. creative-proteomics.com |

This compound is a key constituent of specialized membrane microdomains known as lipid rafts. nih.gov These are dynamic, small (10–200 nm) domains enriched in sphingolipids, cholesterol, and specific proteins. nih.govfrontiersin.org The unique structure of sphingolipids, including the hydroxyl and amido groups in the ceramide backbone, allows them to act as both hydrogen-bond donors and acceptors, facilitating their preferential segregation into these domains. nih.gov

These lipid rafts function as platforms for organizing cellular processes by compartmentalizing signaling molecules. nih.gov The assembly of glycosphingolipids into these nanodomains is dependent on factors like cholesterol and the structure of the ceramide acyl chain. nih.gov By participating in the formation of these rafts, this compound helps to create localized environments where specific protein-protein and lipid-protein interactions are favored, thereby concentrating or excluding components to regulate cellular signaling events. researchgate.netnih.gov

Involvement in Intracellular Signaling Pathways

Beyond its structural role, this compound and its metabolites are pivotal signaling molecules. The metabolic network involving sphingolipids is complex, with enzymes producing various bioactive lipids that regulate a wide array of cellular functions. nih.gov

This compound can be metabolized to generate other bioactive sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which are central to cellular signaling. nih.govnih.gov The balance between these metabolites, often termed the "sphingolipid rheostat," is a critical determinant of cell fate. nih.govnih.gov

Ceramide and Sphingosine: Often associated with pro-apoptotic and anti-proliferative signals, they are involved in stress responses. nih.gov

Sphingosine-1-Phosphate (S1P): Typically promotes cell survival, proliferation, and migration, often acting in opposition to ceramide and sphingosine. nih.govnih.gov

S1P, formed by the phosphorylation of sphingosine, can act as an intracellular second messenger or be exported from the cell to signal through a family of G protein-coupled receptors (S1P₁₋₅) in an autocrine or paracrine fashion. nih.govnih.govresearchgate.net This "inside-out" signaling mechanism implicates the metabolic products of this compound in a vast range of physiological processes. nih.gov

Table 2: Key Metabolites and Their Signaling Roles

Metabolite Derived from this compound Primary Cellular Role Mechanism of Action
Ceramide Induces apoptosis, cell cycle arrest Activates specific protein phosphatases and kinases; involved in stress response pathways. nih.gov
Sphingosine Inhibits cell growth, modulates kinases Directly inhibits Protein Kinase C (PKC). nih.govnih.govlipidmaps.org

| Sphingosine-1-Phosphate (S1P) | Promotes cell survival, proliferation, migration | Acts as an intracellular messenger and as an extracellular ligand for S1P receptors. nih.govnih.gov |

The metabolic breakdown of this compound yields sphingosine, a potent endogenous inhibitor of Protein Kinase C (PKC). nih.govnih.gov PKC is a critical enzyme in many signal transduction cascades, and its inhibition by sphingosine represents a direct mechanism by which sphingolipid metabolism can regulate cellular signaling. nih.gov Sphingosine is thought to prevent the interaction of PKC with its activators at the cell membrane. nih.gov The accumulation of sphingosine can therefore counteract signals that are dependent on PKC activation. nih.gov

Conversely, the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2) produces S1P. researchgate.net This molecule is involved in its own complex signaling cascades, often activating pathways that promote cell growth and survival, thereby opposing the effects of ceramide and sphingosine. nih.govnih.gov

Regulation of Fundamental Cellular Processes

Through its dual role in membrane architecture and intracellular signaling, this compound is integral to the regulation of fundamental cellular processes. Its influence on the formation of lipid rafts creates signaling platforms that modulate cell adhesion and the activity of growth factor receptors. nih.gov The metabolic flux through the sphingolipid pathway, originating from molecules like this compound, directly impacts the cellular balance between survival and death (apoptosis). nih.gov This regulation is critical for tissue homeostasis, embryonic development, and immune responses. nih.govresearchgate.net The dynamic interplay between this compound and its metabolites ensures the proper execution of essential cellular functions, from proliferation and differentiation to migration and programmed cell death. nih.govnih.gov

Table 3: Compound Names Mentioned

Compound Name Abbreviation
This compound
Glycosphingolipid GSL
Glucosylceramide GlcCer
Ceramide
Sphingosine
Sphingosine-1-Phosphate S1P
Cholesterol
Protein Kinase C PKC

Cell Growth and Proliferation

While direct studies on this compound's role in cell growth and proliferation are not abundant, the broader family of sphingolipids, to which it belongs, are recognized as key regulators of these processes. mdpi.com The balance between different sphingolipid metabolites is crucial in determining a cell's fate, whether it proliferates or undergoes growth arrest. mdpi.com Generally, while some sphingolipids like sphingosine-1-phosphate (S1P) are known to promote cell growth, others like ceramide and sphingosine can inhibit proliferation. mdpi.com Given that this compound is a cytotoxic compound, its accumulation is more likely associated with the inhibition of cell growth and proliferation rather than their promotion.

Cell Differentiation

The influence of sphingolipids on cell differentiation is a complex and context-dependent process. uky.edu Different sphingolipids can either promote or inhibit differentiation in various cell types. uky.edu For instance, ceramide and sphingosine-1-phosphate can act synergistically to guide the differentiation of embryonic stem cells. uky.edu While specific research on the direct role of this compound in cell differentiation is limited, its accumulation in Gaucher disease, which affects the development and function of various tissues, suggests a potential role in disrupting normal cellular differentiation processes. Further research is needed to elucidate the specific signaling pathways through which this compound may influence cell differentiation.

Programmed Cell Death (Apoptosis)

One of the most well-documented roles of this compound is its ability to induce programmed cell death, or apoptosis. plos.org This cytotoxic compound is a key player in the pathology of Gaucher disease, where its accumulation leads to cell death. plos.org

Research Findings on this compound and Apoptosis:

FindingCell TypeOutcomeReference
Induces lysosomal membrane permeabilizationHuman breast cancer cells (MCF7) and primary fibroblastsLeads to lysosome-dependent cell death plos.org
Triggers a cell death pathway distinct from apoptosis, necroptosis, and ferroptosis in MCF7 cellsMCF7 cellsCell death plos.org
Its cytotoxic effects are a primary cause of pathology in Gaucher diseaseVarious tissues in Gaucher disease patientsCell death and tissue damage plos.org

The primary mechanism by which this compound induces apoptosis is through the permeabilization of the lysosomal membrane. plos.org This disruption of the lysosome leads to the release of its contents into the cytoplasm, triggering a cascade of events that result in cell death. plos.org Interestingly, in MCF7 breast cancer cells, the cell death induced by this compound appears to be distinct from the classical apoptotic, necroptotic, or ferroptotic pathways, suggesting a unique mechanism of action. plos.org The process of apoptosis induced by sphingolipids can also involve the activation of caspases, a family of proteases that execute programmed cell death. nih.gov While direct evidence for this compound activating specific caspases is still emerging, the involvement of the lysosomal-mitochondrial axis is a recognized pathway in sphingolipid-induced apoptosis. nih.govnih.gov

Vesicle Trafficking and Intracellular Transport

Sphingolipids are integral components of cellular membranes and play a crucial role in regulating vesicle trafficking and intracellular transport. nih.govbiorxiv.org They are involved in the formation of transport vesicles and the sorting of cargo within the cell. nih.gov The accumulation of this compound, particularly within lysosomes, as seen in Gaucher disease, inherently points to a disruption in intracellular transport and lysosomal function. plos.org

The proper trafficking of sphingolipids themselves is essential for maintaining cellular homeostasis. nih.gov The transport of glucosylceramide, the precursor to this compound, across the Golgi complex is a critical step in the synthesis of various glycosphingolipids. nih.gov Disruptions in this transport can lead to the accumulation of specific sphingolipids and subsequent cellular dysfunction. Furthermore, sphingolipids are involved in regulating the trafficking of other molecules, including cholesterol. nih.gov The interplay between sphingolipid metabolism and cholesterol transport is crucial for maintaining membrane integrity and function. nih.gov

Cell-Cell Interactions and Adhesion

Glycosphingolipids, the larger family to which this compound belongs, are known to be involved in cell-cell recognition and adhesion. nih.gov These molecules are often located on the outer leaflet of the plasma membrane, where they can interact with molecules on adjacent cells or with the extracellular matrix. These interactions are critical for tissue formation and maintenance. While direct studies on this compound's role in cell adhesion are limited, the general functions of glycosphingolipids suggest its potential involvement. For instance, changes in the composition of membrane sphingolipids can modulate the dynamics and adhesion of integrin nanoclusters, which are key receptors in cell-matrix interactions. nih.gov

Cell Migration and Invasiveness

The migration and invasion of cells are complex processes that are influenced by a variety of signaling molecules, including sphingolipids. mdpi.com While some sphingolipids, like sphingosine-1-phosphate, have been shown to regulate the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for breaking down the extracellular matrix during cell invasion, the specific role of this compound in these processes is not well-defined. scispace.comnih.govnih.govmdpi.comresearchgate.net Given its cytotoxic nature, it is more likely that high concentrations of this compound would inhibit cell migration and invasion by inducing cell death.

Stress Responses and Cellular Homeostasis

The accumulation of this compound is a significant cellular stressor, leading to disruptions in cellular homeostasis. plos.org This is most evident in Gaucher disease, a lysosomal storage disorder where the deficiency of the enzyme glucocerebrosidase leads to the buildup of this cytotoxic compound.

The accumulation of sphingolipids can trigger various cellular stress responses, including the unfolded protein response (UPR) in the endoplasmic reticulum (ER) and the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.netnih.govnih.govmdpi.commdpi.com The UPR is a signaling pathway that is activated in response to an accumulation of unfolded or misfolded proteins in the ER. nih.gov If the stress is too severe or prolonged, the UPR can trigger apoptosis. nih.gov Similarly, oxidative stress, which results from an imbalance between the production of ROS and the cell's ability to detoxify them, can damage cellular components and lead to cell death. researchgate.net

The disruption of calcium homeostasis is another critical aspect of the cellular stress caused by sphingolipid accumulation. elifesciences.orgnih.govelsevierpure.com Sphingosine, the precursor to this compound, has been shown to release calcium from lysosomes. elifesciences.orgnih.govelsevierpure.com This release of calcium can have widespread effects on cellular signaling and function. The maintenance of sphingolipid homeostasis is, therefore, essential for normal cellular function and to prevent the induction of stress responses that can lead to disease. mdpi.com

Specialized Roles of this compound in the Central Nervous System

This compound, a specific form of glucosylceramide, is a member of the glycosphingolipid family, which constitutes a major component of neuronal cells. nih.gov These lipids are not merely structural elements but are deeply involved in the complex processes of brain development and function. nih.govnih.govresearchgate.net Sphingolipids, including this compound, play significant roles in various biological processes within the central nervous system (CNS), such as signal transduction, cell recognition, and adhesion. nih.govresearchgate.netsemanticscholar.org The proper balance and metabolism of these lipids are critical for neuronal health, and disruptions can lead to severe neurological defects. nih.govnih.gov

Contribution to Brain Development

Glycosphingolipids (GSLs), including this compound, are indispensable for the maturation and proper functioning of the brain. nih.gov Research has demonstrated that the synthesis of these molecules is vital for several aspects of neuronal growth and the establishment of complex neural networks. nih.govjneurosci.org

The metabolism of ceramide to glucosylceramide is a critical step for sustaining the growth of axons, the long projections of nerve cells that transmit signals. jneurosci.org Studies involving the inhibition of ceramide synthesis have shown that this process is required for both axonal growth in hippocampal neurons and dendritic growth in cerebellar Purkinje cells. jneurosci.org Furthermore, experiments where the enzyme responsible for the first step in GSL biosynthesis, UDP-glucose:ceramide glucosyltransferase (Ugcg), is specifically deleted in the brain result in severe neural defects shortly after birth. nih.gov These defects include significantly reduced axon branching in Purkinje cells and diminished dendritic complexity in cultured neurons. nih.gov

Table 1: Research Findings on the Role of Glucosylceramide in Brain Development

Research FocusModel SystemKey FindingsReference
Role of GSLs in brain maturationMouse model with cell-specific deletion of UgcgAbsence of glucosylceramide-based GSLs leads to severe neural defects, reduced axon branching, and diminished dendritic complexity. nih.gov nih.gov
Metabolism for neuronal growthCultured hippocampal neuronsMetabolism of ceramide to glucosylceramide is necessary to sustain axonal growth. jneurosci.org jneurosci.org
GSLs and gene expressionMouse model with Ugcg deletionGSL deficiency results in the downregulation of genes involved in brain development and homeostasis. nih.gov nih.gov
Neuronal activity and GlcCerNot specifiedNeuronal activity induces the synthesis of glucosylceramide. nih.gov nih.gov

Influence on Myelination Processes

Myelination, the process of forming a protective, insulating sheath around neuronal axons, is critical for rapid and efficient nerve impulse conduction. uni-koeln.defrontiersin.org This myelin sheath is exceptionally rich in lipids, particularly glycosphingolipids derived from ceramide. biorxiv.org this compound, as a precursor to more complex glycosphingolipids and a key player in sphingolipid metabolism, is integral to this process.

The synthesis of glycosphingolipids begins with the transfer of glucose or galactose to ceramide. nih.gov While galactosylceramide and its sulfated form, sulfatide, are the most abundant glycolipids in myelin, the initial appearance of glucosylceramide (GlcCer) during early postnatal brain development is a crucial step. semanticscholar.orguni-koeln.de Studies in developing rat brains have shown that GlcCer appears at an early postnatal stage (P8), just before the appearance of galactosylceramide (P10), which then increases as myelination proceeds. semanticscholar.org This temporal sequence suggests a foundational role for glucosylceramides in the initiation of myelination.

Disruption of GSL biosynthesis has profound consequences for myelin structure. nih.gov In mouse models where the synthesis of glucosylceramide-based GSLs is blocked, the myelin sheaths of peripheral nerves become broadened and severely disorganized. nih.gov The proper homeostasis of sphingolipids within the myelin is essential for preventing demyelination and subsequent neurodegeneration. nih.govresearchgate.netnih.gov The intricate balance between various sphingolipids, including ceramide, sphingosine, and their glycosylated forms, regulates the formation and maintenance of the myelin sheath. nih.govresearchgate.netsemanticscholar.org

Table 2: Research Findings on the Influence of Glucosylceramide on Myelination

Research FocusModel SystemKey FindingsReference
GSLs in myelin structureMouse model with cell-specific deletion of UgcgDisruption of GSL biosynthesis leads to severely disorganized myelin sheaths. nih.gov nih.gov
Temporal appearance of MGCsDeveloping rat brainGlucosylceramide is the initial monoglycosylceramide to appear in the early postnatal stage, preceding galactosylceramide. semanticscholar.org semanticscholar.org
Importance of sphingolipidsGeneral reviewMyelin is enriched in sphingolipids, including galactosylceramide and sulfatide, which are all synthesized from ceramide. biorxiv.org biorxiv.org
Sphingolipid homeostasisGeneral reviewMaintaining the balance of sphingolipids in neurons and myelin is essential to prevent neurodegeneration. nih.gov nih.gov

Advanced Analytical Methodologies for Glucosyl C18 Sphingosine Research

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) has become an indispensable tool in lipidomics, offering high sensitivity and specificity for the analysis of complex lipids like Glucosyl-C18-sphingosine. When coupled with chromatographic separation, MS provides a powerful platform for both quantification and detailed structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the specific and sensitive quantification of sphingolipids, including this compound, from biological samples. This method allows for the separation of isomeric species, which is critical for distinguishing between glucosylceramide and galactosylceramide, and for the detailed profiling of different fatty acid acyl chain variants of this compound.

In a typical LC-MS/MS workflow, a lipid extract is first subjected to liquid chromatography to separate the various lipid species. The separated lipids are then ionized, and the mass spectrometer isolates the precursor ion corresponding to the lipid of interest. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification. The choice of precursor and product ions is critical for accurate identification and quantification.

Key Research Findings from LC-MS/MS Studies:

Quantitative Profiling: LC-MS/MS enables the determination of the absolute or relative abundance of this compound in various tissues and cell types. This is crucial for understanding its regulation in health and disease.

Isomer Separation: The chromatographic component of LC-MS/MS is vital for separating this compound from its isomers, which may have different biological functions.

Identification of Acyl Chain Variants: This technique allows for the identification and quantification of different N-acyl chain variants of this compound, providing insights into the diversity of this lipid species.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry/Mass Spectrometry (UPLC-ESI-MS/MS)

Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization-tandem mass spectrometry (ESI-MS/MS) offers significant advantages over traditional HPLC-based methods. UPLC utilizes smaller stationary phase particles, leading to higher resolution, improved sensitivity, and faster analysis times. ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like glycosphingolipids, as it minimizes fragmentation during the ionization process.

The combination of UPLC's superior separation capabilities with the high sensitivity and specificity of ESI-MS/MS makes it a powerful tool for the comprehensive analysis of this compound and other glycosphingolipids in complex biological matrices.

Shotgun Lipidomics Approaches

Shotgun lipidomics is a high-throughput technique that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. mdpi.com This approach relies on the intrinsic properties of different lipid classes to be selectively ionized under specific conditions and on the use of specific scan modes (e.g., precursor ion scanning and neutral loss scanning) to identify and quantify individual lipid species. mpi-cbg.de

While shotgun lipidomics can be a rapid method for obtaining a global lipid profile, it can be challenging to distinguish between isobaric and isomeric species, such as this compound and its galactosyl counterpart. mdpi.com However, advancements in mass spectrometry technology and data analysis software are continually improving the capabilities of this approach for glycosphingolipid analysis. nih.gov

Application of Stable Isotope-Labeled Internal Standards (e.g., 13C-encoded)

For accurate quantification in mass spectrometry, the use of appropriate internal standards is essential to correct for variations in sample extraction, processing, and instrument response. Stable isotope-labeled internal standards, such as those encoded with carbon-13 (¹³C), are ideal for this purpose as they have nearly identical physicochemical properties to their endogenous counterparts but can be distinguished by their mass.

By adding a known amount of a ¹³C-labeled this compound internal standard to a sample prior to analysis, the endogenous concentration of this compound can be accurately determined by comparing the signal intensities of the endogenous and labeled species. This approach significantly improves the precision and accuracy of quantification in LC-MS/MS and other mass spectrometry-based methods.

Chromatographic Separation Techniques

Prior to mass spectrometric analysis, and for preparative purposes, chromatographic techniques are often employed to separate and isolate different lipid classes.

Thin Layer Chromatography (TLC) for Lipid Class Separation

Thin-layer chromatography (TLC) is a widely used and versatile technique for the separation of lipids based on their polarity. nih.govjohnshopkins.edu In the context of this compound research, TLC is valuable for separating glycosphingolipids from other lipid classes, such as phospholipids (B1166683) and neutral lipids. johnshopkins.edu

The separation is achieved by spotting a lipid extract onto a TLC plate coated with a stationary phase (typically silica (B1680970) gel) and developing the plate in a solvent system of appropriate polarity. aocs.org Different lipid classes will migrate up the plate at different rates depending on their interaction with the stationary phase and their solubility in the mobile phase. After separation, the lipids can be visualized using various staining reagents, such as orcinol (B57675) for glycolipids. researchgate.net

While TLC is often used as a qualitative or semi-quantitative technique, it can be coupled with other methods for more detailed analysis. For instance, specific bands corresponding to glycosphingolipids can be scraped from the TLC plate, and the lipids can be extracted and further analyzed by mass spectrometry. nih.gov

Interactive Data Table: Comparison of Analytical Methodologies

Feature LC-MS/MS UPLC-ESI-MS/MS Shotgun Lipidomics TLC
Separation Principle Liquid Chromatography Ultra-Performance Liquid Chromatography Direct Infusion (No Separation) Adsorption Chromatography
Primary Use Quantification & Profiling High-Resolution Profiling High-Throughput Screening Lipid Class Separation
Quantitative Accuracy High (with internal standards) Very High (with internal standards) Moderate to High Low to Moderate
Throughput Moderate Moderate to High High High
Isomer Resolution Yes Yes Limited Possible with specific systems

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical separation of this compound from complex biological mixtures. Its utility lies in its ability to resolve structurally similar lipids prior to detection, which is critical for accurate quantification. nih.gov Both normal-phase and reversed-phase HPLC methodologies are employed in sphingolipid analysis. Normal-phase LC is effective for separating compounds based on the polarity of their head groups, for instance, resolving different classes like ceramides (B1148491) and hexosylceramides. nih.gov

For the separation of specific molecular species of this compound, which differ primarily in their sphingoid base, reversed-phase HPLC is particularly powerful. nih.gov Columns with a C18 stationary phase are commonly used for this purpose. nih.govuky.edu The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727), and an aqueous buffer, like potassium phosphate (B84403). nih.gov Isocratic elution, where the mobile phase composition remains constant, can effectively separate long-chain bases in a relatively short analysis time, often between 15 to 20 minutes per sample. nih.gov The use of ultra-high-performance liquid chromatography (UHPLC), an evolution of HPLC that uses smaller particle-sized columns, can further enhance separation efficiency and throughput. creative-proteomics.comresearchgate.net

The choice of column and mobile phase is critical for achieving the necessary resolution. For example, studies on related sphingoid bases have demonstrated successful separation using C18 columns with mobile phases like methanol and potassium phosphate buffer (e.g., 90:10 v/v). nih.gov The pH of the mobile phase can also be adjusted to improve the separation of specific overlapping compounds. nih.gov

Chromatography ModeStationary Phase (Column)Typical Mobile Phase ComponentsApplication FocusReference
Reversed-Phase HPLCC18Methanol, Potassium Phosphate BufferSeparation of long-chain bases like sphingosine (B13886) and its glycosylated forms. nih.gov
Normal-Phase HPLCSilicaNon-polar solvents (e.g., hexane, chloroform) with polar modifiersSeparation based on polar head groups (e.g., resolving monohexosylceramides from other lipid classes). nih.gov
UHPLCSub-2 µm particle C18Acetonitrile, Water, Formic AcidHigh-throughput and high-resolution analysis of sphingolipidomes. creative-proteomics.comresearchgate.net

Sample Preparation and Extraction Protocols for Biological Matrices

The accurate analysis of this compound from biological matrices such as plasma, tissue, or cells necessitates robust and efficient sample preparation and extraction protocols. The primary goal is to isolate the target analyte from interfering substances like proteins, salts, and other lipid classes that can compromise analytical results.

A widely used technique is liquid-liquid extraction (LLE). Classic LLE methods for sphingolipids often involve a solvent system of chloroform (B151607) and methanol to extract the lipids from the aqueous biological sample. nih.gov A subsequent step may involve treatment with a base, such as potassium hydroxide (B78521) (KOH), to saponify and remove interfering glycerolipids. nih.govnih.gov Another effective LLE approach utilizes methyl-tert-butyl ether (MTBE), which has been successfully applied to extract sphingolipids from aqueous humor. researchgate.net

Solid-phase extraction (SPE) offers an alternative with high selectivity. Small C18 reverse-phase columns can be used to extract sphingoid bases and their derivatives from biological samples with high recovery rates, often around 85%. nih.gov This technique is particularly useful for cleaning up complex samples before HPLC analysis.

The choice of extraction protocol can depend on the specific biological matrix. For instance, a single-phase extraction method has been developed for the comprehensive quantification of the sphingolipidome in whole blood, which presents a more complex matrix than plasma. researchgate.net Regardless of the method, the inclusion of an internal standard early in the preparation process is crucial for monitoring and correcting for analyte loss during extraction and processing. nih.govnih.gov

Extraction MethodSolvents/MaterialsBiological Matrix ExampleKey AdvantagesReference
Liquid-Liquid Extraction (LLE)Chloroform / MethanolLiver TissueEstablished method for broad lipid extraction. nih.gov
LLE with SaponificationChloroform / Methanol followed by KOHGeneral Biological SamplesRemoves interfering glycerolipids. nih.gov
MTBE ExtractionMethyl-tert-butyl ether (MTBE)Aqueous HumorEffective for lipid extraction from aqueous samples. researchgate.net
Solid-Phase Extraction (SPE)C18 Reverse-Phase CartridgesIn vitro assays, plasmaHigh recovery and sample cleanup. nih.gov

Challenges in this compound Analysis

A significant challenge in the analysis of this compound is achieving the required sensitivity to detect and quantify this often low-abundance lipid in biological systems. creative-proteomics.com While HPLC methods coupled with fluorescence detection can reach picomole detection limits, mass spectrometry (MS) based methods generally offer superior sensitivity. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the platform of choice for highly sensitive quantification. creative-proteomics.com By using techniques such as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, maximum sensitivity is achieved. nih.gov This approach significantly reduces background chemical noise, thereby enhancing the detection of sphingolipids at very low concentrations. nih.gov The optimization of ionization and dissociation parameters for each specific molecule is key to the success of MRM experiments. nih.gov For related sphingoid bases in urine, detection limits in the nanogram per milliliter (ng/mL) range have been reported. researchgate.net The accurate and sensitive measurement of this compound is essential for understanding its role in cellular biochemistry and lipidomics research. creative-proteomics.com

A major analytical hurdle is the presence of isobaric and isomeric species, which have the same mass and are therefore indistinguishable by mass spectrometry alone. nih.gov this compound is isobaric with Galactosyl-C18-sphingosine (psychosine), differing only in the stereochemistry of the sugar moiety. Since these isomers can have distinct biological roles, their accurate and independent quantification is critical.

Chromatographic separation is indispensable for resolving these species before MS detection. nih.gov For compounds like glucosylceramide and galactosylceramide, which produce identical precursor and product ions in MS/MS, baseline chromatographic resolution is mandatory for accurate quantification. nih.gov This highlights the necessity of a well-developed HPLC method that can physically separate this compound from its galactose-containing counterpart and other potential isobars. While high-resolution mass spectrometry can sometimes distinguish isobaric compounds with different elemental compositions, it cannot differentiate between stereoisomers like glucosyl- and galactosyl-sphingosine. researchgate.net Therefore, the combination of HPLC for separation and MS/MS for sensitive detection provides the three orthogonal points of specificity—retention time, molecular mass, and structure—needed for unambiguous analysis. nih.gov

Ensuring the reproducibility and accuracy of analytical data is paramount in this compound research. The entire analytical workflow, from sample collection and handling to final data analysis, must be carefully controlled. nih.gov Comprehensive quality control (QC) measures are essential for generating reliable and reproducible results. creative-proteomics.com

A key component of quality control is the consistent use of appropriate internal standards. creative-proteomics.com Because the efficiency of ionization and fragmentation in a mass spectrometer can vary between different sphingolipid classes, it is often necessary to use an internal standard for each type of sphingoid base to ensure accurate quantification. nih.gov These standards, which are typically stable isotope-labeled or odd-chain versions of the analyte, are added at the beginning of the sample preparation process to account for variability in extraction efficiency and instrument response. nih.gov

Method validation involves assessing parameters such as linearity, accuracy, precision, and recovery. For example, recovery experiments using spiked biological samples are performed to ensure the extraction process is efficient and reproducible; recovery rates for sphingosines have been reported in the range of 98-108%. researchgate.net The implementation of QC samples, which are analyzed periodically throughout an analytical batch, helps monitor the performance and stability of the analytical system over time. creative-proteomics.com

Role of Glucosyl C18 Sphingosine in Disease Pathogenesis and Molecular Mechanisms

Lysosomal Storage Disorders (LSDs)

Lysosomal storage disorders are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes. Glucosyl-C18-sphingosine plays a pivotal role in the pathophysiology of several of these conditions, most notably Gaucher disease.

Gaucher Disease: Molecular Mechanisms of Accumulation and Pathogenicity

Gaucher disease is an autosomal recessive disorder caused by mutations in the GBA1 gene, leading to a deficiency of the lysosomal enzyme glucocerebrosidase (GCase). This enzymatic defect results in the primary accumulation of glucosylceramide within the lysosomes of macrophages, forming characteristic "Gaucher cells." this compound, also known as glucosylsphingosine (B128621) (lyso-Gb1), is the deacylated form of glucosylceramide and its accumulation is a key pathological event in Gaucher disease.

The formation of this compound is thought to occur through the action of acid ceramidase on the stored glucosylceramide. Normally, GCase hydrolyzes glucosylceramide to glucose and ceramide, and glucosylsphingosine to glucose and sphingosine (B13886). In Gaucher disease, the deficient GCase activity leads to a build-up of its substrates. The accumulated glucosylceramide becomes a substrate for acid ceramidase, leading to the production and subsequent accumulation of this compound.

The pathogenicity of this compound in Gaucher disease is multifaceted. It is a cytotoxic compound that can disrupt cellular processes. Studies have shown that elevated levels of this compound can induce lysosomal membrane permeabilization, a critical step in lysosome-dependent cell death. This lysosomal destabilization can lead to the release of cathepsins and other hydrolytic enzymes into the cytosol, triggering apoptosis. Furthermore, this compound has been implicated in inducing inflammatory responses by stimulating the production of pro-inflammatory cytokines and chemokines from macrophages. This chronic inflammation contributes significantly to the clinical manifestations of Gaucher disease, including hepatosplenomegaly, bone disease, and hematological abnormalities.

Molecular Mechanisms of this compound in Gaucher Disease
MechanismDescriptionPathological Consequence
Enzyme DeficiencyMutations in the GBA1 gene lead to deficient glucocerebrosidase (GCase) activity.Primary accumulation of glucosylceramide in lysosomes.
Substrate ShuntingAccumulated glucosylceramide is converted to this compound by acid ceramidase.Secondary accumulation of cytotoxic this compound.
Lysosomal DestabilizationThis compound induces lysosomal membrane permeabilization.Release of lysosomal enzymes into the cytosol, leading to apoptosis.
Inflammatory ResponseStimulates macrophages to produce pro-inflammatory cytokines and chemokines.Chronic inflammation contributing to organomegaly and bone disease.

This compound as a Biomarker for Lysosomal Dysfunction (Mechanistic Aspects)

The accumulation of this compound is a direct consequence of lysosomal dysfunction, specifically the impaired activity of GCase. This makes it a highly sensitive and specific biomarker for Gaucher disease. Unlike other biomarkers such as chitotriosidase and CCL18, which are products of activated macrophages and thus reflect a secondary inflammatory response, this compound is a direct substrate of the deficient enzyme.

Mechanistically, the elevation of this compound directly reflects the metabolic block in the lysosome. Its levels in plasma and tissues correlate well with the severity of Gaucher disease and respond dynamically to enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). A marked decrease in plasma this compound levels is observed following the initiation of effective treatment, indicating a restoration of lysosomal catabolic function.

Recent research has also suggested that this compound could serve as a potential biomarker for lysosomal dysfunction in other lysosomal storage disorders beyond Gaucher disease. For instance, elevated levels of this compound have been observed in cellular and animal models of CLN3 disease (a form of Batten disease), coinciding with defects in lysosomal health. This suggests that its accumulation may be a more general indicator of compromised lysosomal function, potentially arising from factors like increased lysosomal pH or cellular stress, which can indirectly affect GCase activity or sphingolipid metabolism.

Other Sphingolipidoses Involving this compound Dysregulation

While Gaucher disease is the primary example, dysregulation of this compound is also relevant in other sphingolipidoses. In these disorders, the accumulation of other sphingolipids can indirectly affect the metabolism of glucosylceramide and, consequently, this compound.

Neurodegenerative Diseases

Recent evidence has increasingly linked dysregulated sphingolipid metabolism, and specifically this compound, to the pathogenesis of more common neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.

Alzheimer's Disease: Involvement in Amyloid-Beta Metabolism and Mitochondrial Dysfunction

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau tangles. Emerging evidence suggests that altered sphingolipid metabolism plays a role in the processing of amyloid precursor protein (APP) and the generation of Aβ. While the direct role of this compound is still under investigation, the broader context of glycosphingolipid metabolism is clearly implicated. Disturbances in the levels of ceramide, sphingosine, and other sphingolipids can affect the activity of secretases involved in APP processing.

Furthermore, mitochondrial dysfunction is a key feature of Alzheimer's disease. Studies have shown that this compound can directly impact mitochondrial function. In neuronal cell models, exposure to this compound has been shown to reduce the activity of mitochondrial complex I, leading to decreased ATP production and increased oxidative stress. This mitochondrial impairment can exacerbate neuronal vulnerability and contribute to the neurodegenerative process in Alzheimer's disease. The accumulation of sphingolipids, including sphingosine, in the mitochondria of Alzheimer's disease patients and animal models further supports the role of dysregulated sphingolipid metabolism in mitochondrial dysfunction.

Parkinson's Disease: Induction of Alpha-Synuclein (B15492655) Aggregation and Enzyme Regulation

The strongest link between this compound and a common neurodegenerative disorder is in Parkinson's disease. Mutations in the GBA1 gene are the most significant genetic risk factor for developing Parkinson's disease. While homozygous mutations cause Gaucher disease, heterozygous carriers have a substantially increased risk of Parkinson's disease.

Mechanistically, this compound has been shown to directly promote the aggregation of alpha-synuclein, the primary component of Lewy bodies, the pathological hallmark of Parkinson's disease. In vitro studies have demonstrated that this compound can accelerate the formation of toxic oligomeric and fibrillar forms of alpha-synuclein. This suggests a direct role for this lipid in initiating and propagating the key pathological protein aggregation in Parkinson's disease.

Furthermore, reduced GCase activity in the brains of individuals with GBA1 mutations leads to an accumulation of this compound. This creates a toxic feedback loop where reduced enzyme activity leads to substrate accumulation, which in turn promotes the aggregation of alpha-synuclein. Aggregated alpha-synuclein can then further impair lysosomal and mitochondrial function, exacerbating the neurodegenerative process. The enzymes that regulate this compound levels, such as acid ceramidase (ASAH1) and the non-lysosomal glucocerebrosidase (GBA2), are being investigated as potential therapeutic targets for GBA-associated Parkinson's disease.

Role of this compound in Neurodegenerative Diseases
DiseaseMolecular MechanismPathological Consequence
Alzheimer's DiseasePotential involvement in Amyloid-Beta MetabolismAltered processing of amyloid precursor protein (APP).
Mitochondrial DysfunctionInhibition of mitochondrial complex I, reduced ATP production, and increased oxidative stress.
Parkinson's DiseaseInduction of Alpha-Synuclein AggregationDirectly promotes the formation of toxic alpha-synuclein oligomers and fibrils.
Enzyme DysregulationReduced GCase activity in GBA1 mutation carriers leads to this compound accumulation, creating a toxic feedback loop.

Role in Neuronal Cell Death Mechanisms

The accumulation of this compound is a significant factor in the pathogenesis of certain neurological disorders, where it is implicated in neuronal cell death. Research indicates that this cytotoxic compound contributes to neuronal demise through multiple mechanisms, including the induction of apoptosis and potentially necroptosis. nih.gov

Studies have demonstrated that this compound can trigger the intrinsic apoptotic pathway in neuronal cells. This process is characterized by the activation of key executioner enzymes, caspase-9 and caspase-3. nih.govresearchgate.net The activation of this caspase cascade ultimately leads to the cleavage of essential cellular proteins and the orchestrated dismantling of the neuron. Furthermore, this compound has been shown to influence the balance of pro-apoptotic and anti-apoptotic proteins. For instance, it can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and Hrk. nih.gov This shift in the Bcl-2 family of proteins promotes the permeabilization of the mitochondrial outer membrane, a critical step in the initiation of apoptosis. nih.gov

In addition to apoptosis, there is emerging evidence suggesting the involvement of necroptosis, a form of programmed necrosis, in this compound-induced neuronal cell death. The key mediators of necroptosis are Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.govnih.gov While direct studies on this compound are ongoing, the broader context of lipid-induced cell death in neurodegenerative conditions points towards the potential activation of the RIPK3/MLKL signaling axis. nih.govnih.gov Ischemia, for example, has been shown to induce RIPK3/MLKL-mediated necroptosis in neurons. nih.gov

The cytotoxic effects of this compound on neuronal cells are concentration-dependent. In vitro studies using neuroblastoma cell lines have shown that exposure to this compound leads to significant decreases in cell viability and morphological changes indicative of cell death. nih.gov

Key Molecular Events in this compound-Induced Neuronal Cell Death
MechanismKey Molecular PlayersObserved EffectsReferences
ApoptosisCaspase-9, Caspase-3, Bcl-2, Bax, HrkActivation of caspase cascade, altered balance of pro- and anti-apoptotic proteins, mitochondrial outer membrane permeabilization. nih.govresearchgate.net
Necroptosis (potential)RIPK3, MLKLPotential activation of the RIPK3/MLKL signaling axis, a hallmark of necroptosis. nih.govnih.gov

Cancer Biology

The metabolism of sphingolipids, including the synthesis and degradation of this compound, is increasingly recognized for its significant role in cancer biology. Dysregulation of this metabolic pathway can influence cancer cell proliferation, apoptosis, drug resistance, and the tumor immune microenvironment.

Influence on Cancer Cell Proliferation and Apoptosis (In Vitro and Preclinical Models)

This compound and its metabolic precursor, ceramide, often exhibit opposing effects on cancer cell fate. While ceramide is generally considered pro-apoptotic, its conversion to glucosylceramide by glucosylceramide synthase (GCS) can promote cell survival and proliferation. nih.gov

In various cancer cell lines, the balance between ceramide and glucosylceramide, often referred to as the "sphingolipid rheostat," is a critical determinant of cell survival or death. mdpi.com An increase in the levels of glucosylceramide has been associated with enhanced proliferation and evasion of apoptosis. nih.gov For instance, in breast cancer cells, the upregulation of GCS has been shown to protect against ceramide-induced apoptosis. nih.gov

Preclinical studies using xenograft models have further substantiated these findings. In a mouse model of breast cancer, oral administration of glucosylceramide was found to suppress tumor growth. researchgate.net This anti-tumor effect was associated with an increase in the ceramide to sphingosine-1-phosphate (S1P) ratio within the tumor tissue, suggesting a shift in the sphingolipid balance towards a pro-apoptotic state. wjon.org

Impact of Glucosylceramide Metabolism on Cancer Cell Fate
Model SystemKey FindingsImplicationReferences
Breast Cancer Cell Lines (in vitro)Upregulation of GCS protects against ceramide-induced apoptosis.Promotes cancer cell survival. nih.gov
Breast Cancer Xenograft (in vivo)Oral administration of glucosylceramide suppressed tumor growth.Shifts the sphingolipid rheostat towards apoptosis. researchgate.netwjon.org
Various Cancer Cell Lines (in vitro)The balance between ceramide and glucosylceramide influences cell proliferation and apoptosis.The "sphingolipid rheostat" is a key regulator of cancer cell fate. mdpi.com

Role in Drug Resistance Mechanisms (Cellular and Molecular)

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). The overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), is a primary mechanism of MDR, as these transporters actively efflux chemotherapeutic drugs from cancer cells. nih.govscience.gov Glucosylceramide metabolism is intricately linked to this resistance mechanism.

The enzyme glucosylceramide synthase (GCS) plays a pivotal role in MDR. Increased expression and activity of GCS lead to the accumulation of glucosylceramide, which has been shown to upregulate the expression of ABCB1. nih.gov This upregulation enhances the efflux of a broad range of anticancer drugs, thereby conferring resistance. The interplay between GCS and ABCB1 can create a vicious cycle, as ABCB1 may also influence GCS expression, further amplifying the resistance phenotype. nih.gov

Inhibition of GCS has emerged as a promising strategy to overcome MDR. Studies have shown that blocking GCS activity can re-sensitize multidrug-resistant cancer cells to chemotherapy. This sensitization is often accompanied by a downregulation of ABCB1 expression. nih.gov

Role of Glucosylceramide Metabolism in Multidrug Resistance
ComponentFunction in Drug ResistanceMechanismReferences
Glucosylceramide Synthase (GCS)Promotes multidrug resistance.Upregulates the expression of ABCB1, leading to increased drug efflux. nih.gov
ABCB1 (P-glycoprotein)Actively effluxes chemotherapeutic drugs from cancer cells.Functions as an ATP-dependent drug transporter. nih.govscience.gov
GCS InhibitionReverses multidrug resistance.Downregulates ABCB1 expression, leading to increased intracellular drug accumulation. nih.gov

Modulating Tumor Immune Response (Molecular Basis)

The tumor microenvironment (TME) plays a crucial role in cancer progression and response to therapy. Sphingolipids, including this compound and its metabolites, are emerging as important modulators of the immune landscape within the TME.

Tumor-associated macrophages (TAMs) are a key component of the TME and can exhibit both pro- and anti-tumoral functions. Sphingolipid metabolism within TAMs has been shown to influence their polarization and function. nih.gov For instance, the synthesis of sphingosine-1-phosphate (S1P), a downstream metabolite of glucosylceramide, in TAMs can promote an immunosuppressive microenvironment that supports tumor growth and confers resistance to immunotherapy. nih.gov S1P derived from TAMs can promote lymphangiogenesis and metastasis. nih.gov

Furthermore, sphingolipids can directly impact the function of other immune cells, such as T cells. The accumulation of certain sphingolipids in the TME can inhibit T cell activity and proliferation, thereby contributing to immune evasion by cancer cells. mdpi.com Conversely, targeting sphingolipid metabolism has the potential to enhance anti-tumor immunity. For example, inhibiting S1P synthesis can disrupt the immunosuppressive function of macrophages and increase the number and activity of tumor-infiltrating T effector cells. nih.gov

Cardio-metabolic and Renal Disorders

Association with Insulin (B600854) Resistance and Metabolic Dysfunction

Emerging evidence suggests a significant association between altered sphingolipid metabolism and the pathogenesis of insulin resistance and related metabolic disorders. nih.govmdpi.com Elevated levels of certain glycosphingolipids, including glucosylceramides, have been observed in states of insulin resistance. researchgate.net

The accumulation of glucosylceramide and other ceramide metabolites can interfere with insulin signaling pathways. nih.gov For example, some studies suggest that these lipids can impair the function of the insulin receptor and downstream signaling molecules, leading to reduced glucose uptake and utilization by cells. nih.gov In animal models of obesity and diabetes, pharmacological inhibition of glucosylceramide synthase has been shown to improve insulin sensitivity, normalize blood glucose levels, and improve glucose tolerance. researchgate.net

The specific C18:0 acyl chain length in sphingolipids has been particularly implicated in insulin resistance. nih.gov Higher levels of C18:0-containing sphingolipids have been found in the muscle of insulin-resistant individuals. mdpi.com

Association of Glucosylceramide Metabolism with Insulin Resistance
ObservationPotential MechanismSupporting EvidenceReferences
Elevated levels of glucosylceramides in insulin resistance.Interference with insulin receptor signaling and downstream pathways.Studies in animal models and humans. mdpi.comnih.gov
Inhibition of glucosylceramide synthase improves insulin sensitivity.Reduction of inhibitory glycosphingolipid metabolites.Pharmacological studies in animal models of obesity and diabetes. researchgate.net
Higher levels of C18:0 sphingolipids in insulin-resistant muscle.Specific acyl chain lengths may have distinct metabolic effects.Lipidomic analyses of muscle tissue. nih.govmdpi.com

Furthermore, glycosphingolipids are abundant in the kidney and are thought to play a role in renal metabolism. nih.gov Alterations in their levels have been linked to the development of diabetic nephropathy, a major complication of diabetes characterized by kidney dysfunction. nih.govnih.gov Studies have shown an association between increased levels of long-chain hexosylceramides, including those with a C18 acyl chain, and the future development of reduced estimated glomerular filtration rate (eGFR) in patients with type 1 diabetes. nih.gov

Contribution to Glomerular Diseases and Podocyte Injury (Cellular Mechanisms)

The integrity of the glomerular filtration barrier is critically dependent on the health of podocytes, specialized epithelial cells that are integral to preventing proteinuria. Dysregulation of sphingolipid metabolism has been identified as a key factor in the pathogenesis of various glomerular diseases, including diabetic kidney disease (DKD) and focal segmental glomerulosclerosis (FSGS). nih.govnih.gov Sphingolipids are essential components of lipid rafts in podocyte plasma membranes, which are crucial for the proper function of the slit diaphragm, a specialized cell-cell junction between podocytes. mdpi.comnih.gov

Alterations in the levels of specific sphingolipids can lead to podocyte injury and subsequent glomerular damage. The accumulation of glucocerebrosides, a class of glycosphingolipids that includes this compound, in glomerular cells is associated with clinical proteinuria, highlighting the role of these compounds in kidney pathology. mdpi.com Research in animal models of DKD has demonstrated that levels of Glucosylceramide C18:0, a closely related precursor to this compound, are elevated in the plasma. nih.gov This accumulation is significant as this compound itself is a known cytotoxic compound. plos.org The pathogenic mechanism in podocytes is thought to involve the inherent toxicity of this compound, which, upon accumulation, can disrupt cellular homeostasis and trigger injury pathways, contributing to the breakdown of the glomerular filtration barrier. nih.govmdpi.com

General Mechanisms of this compound Toxicity (Cellular and Subcellular Levels)

This compound exerts its cytotoxic effects through a multi-faceted attack on critical cellular organelles and pathways. Its accumulation, characteristic of conditions like Gaucher disease, leads to profound cellular dysfunction by disrupting energy metabolism and inducing cell death pathways. nih.govresearchgate.net

Table 1: Effects of this compound on Mitochondrial Function
Mitochondrial ParameterObserved EffectConsequenceReference
ATP ProductionReduced rate of synthesisCellular energy depletion nih.govplos.org
Tricarboxylic Acid (TCA) CycleNegatively affectedImpaired substrate oxidation for electron transport chain nih.gov
Mitochondrial Membrane Potential (ΔΨm)Decreased/Loss of potentialInhibition of oxidative phosphorylation nih.gov
ADP/ATP TranslocasesPotential for direct binding and inhibitionImpaired ATP export from mitochondria matilda.science
Oxidative StressInducedIncreased production of reactive oxygen species (ROS) nih.govmatilda.science

Therapeutic and Research Implications of Glucosyl C18 Sphingosine Modulation

Targeting Glucosyl-C18-sphingosine Metabolic Enzymes

The metabolism of this compound involves a delicate balance of enzymatic activities. Key enzymes in this pathway, including glucosylceramidase, glucosylceramide synthase, ceramidase, and sphingosine (B13886) kinase, represent critical targets for therapeutic modulation.

Inhibitors of Glucosylceramide Synthase

An alternative therapeutic approach, known as substrate reduction therapy (SRT), focuses on inhibiting glucosylceramide synthase (GCS). universiteitleiden.nl This enzyme catalyzes the first step in the synthesis of most glycosphingolipids by transferring glucose to ceramide to form glucosylceramide. oup.com By inhibiting GCS, the production of glucosylceramide and its downstream metabolites, including this compound, is reduced. universiteitleiden.nl

This strategy aims to alleviate the burden on the deficient GCase enzyme by lowering the amount of substrate that needs to be degraded. universiteitleiden.nl Several GCS inhibitors have been developed and investigated for their potential to treat diseases characterized by glycosphingolipid accumulation. oup.commdpi.com For instance, compounds like miglustat (B1677133) and eliglustat (B216) are used in the treatment of Gaucher disease. universiteitleiden.nlmdpi.com Research has demonstrated that inhibiting GCS can lead to a decrease in the concentration of gangliosides and an increase in pro-apoptotic ceramide levels in certain cancer cell lines. mdpi.com

Modulators of Ceramidase and Sphingosine Kinase Activity

The metabolic fate of ceramide, the precursor to this compound, is also regulated by the activities of ceramidases and sphingosine kinases. nih.gov Acid ceramidase (ASAH1) is a lysosomal enzyme that deacylates ceramide to produce sphingosine. mdpi.com In the context of Gaucher disease, the accumulation of glucosylceramide can be shunted into an alternative pathway where it is deacylated by acid ceramidase to form the neurotoxic glucosylsphingosine (B128621). nih.govumaryland.eduamicusrx.com Therefore, inhibiting acid ceramidase presents a potential therapeutic strategy to reduce the formation of this harmful metabolite. umaryland.edu

Conversely, sphingosine kinases (SPHK) phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling molecule with pro-survival functions. nih.gov The balance between ceramide/sphingosine and S1P levels is crucial for cellular fate. nih.gov Modulating the activity of these enzymes could therefore influence the levels of precursors available for this compound synthesis and impact downstream signaling pathways.

Development of Preclinical Therapeutic Strategies (In Vitro and Animal Models)

The development of effective therapies targeting this compound metabolism relies heavily on preclinical evaluation in relevant disease models. These models are essential for assessing the efficacy and understanding the mechanisms of action of potential therapeutic agents.

Evaluation in Disease Models

A variety of in vitro and in vivo models are utilized to study the pathological consequences of this compound accumulation and to test novel therapeutic interventions.

In Vitro Models: Fibroblasts derived from patients with Gaucher disease are commonly used to screen for and evaluate the efficacy of pharmacological chaperones and enzyme activators. nih.govpnas.org These cell-based assays allow for the measurement of changes in GCase activity and localization in response to treatment. pnas.org For example, studies have shown that treating N370S mutant fibroblasts with certain chaperones leads to increased localization of GCase in lysosomes. pnas.org

Animal Models: Mouse models of Gaucher disease have been instrumental in understanding the systemic and neurological manifestations of the disease and for testing the in vivo efficacy of substrate reduction therapies and other interventions. nih.govuniversiteitleiden.nl These models have demonstrated that GCS inhibitors can cross the blood-brain barrier and reduce the storage of glucosylceramide in both visceral organs and the central nervous system. universiteitleiden.nl

Table 2: Preclinical Models for this compound Research

Model Type Description Application
In Vitro Patient-derived fibroblasts with GCase mutations. Screening and efficacy testing of pharmacological chaperones and enzyme activators.
Animal Models Genetically engineered mice mimicking Gaucher disease. In vivo evaluation of substrate reduction therapies and other therapeutic strategies.

Mechanistic Studies of Therapeutic Efficacy

Mechanistic studies in preclinical models are crucial for elucidating how modulating this compound metabolism leads to therapeutic benefits. These studies often involve analyzing changes in sphingolipid profiles, cellular signaling pathways, and pathological markers.

For instance, research has shown that the therapeutic effect of GCS inhibitors in certain cancer models is associated with an increase in pro-apoptotic ceramide and a decrease in pro-survival glycosphingolipids. mdpi.comnih.gov In the context of Gaucher disease, mechanistic studies have focused on how reducing glucosylsphingosine levels through acid ceramidase inhibition can rescue defects in the autophagy/lysosomal pathway and prevent the accumulation of neurotoxic proteins. umaryland.edu

Furthermore, investigations into the effects of this compound on cellular processes, such as calcium mobilization, have provided insights into the pathophysiology of neuronopathic forms of Gaucher disease. nih.gov Understanding these underlying mechanisms is essential for the rational design and optimization of novel therapeutic strategies.

This compound as a Mechanistic Diagnostic Agent (Molecular and Cellular Context)

This compound, a deacylated form of glucosylceramide, has emerged as a highly sensitive and specific biomarker for the diagnosis and monitoring of Gaucher disease (GD). nih.govnih.govplos.org Gaucher disease is a lysosomal storage disorder caused by the deficient activity of the enzyme glucocerebrosidase, leading to the accumulation of its substrate, glucosylceramide, primarily within macrophages. nih.govplos.org The formation of this compound is believed to occur through the deacylation of the excess glucosylceramide by lysosomal acid ceramidase. nih.govmdpi.com

At the molecular level, the deficiency in glucocerebrosidase activity results in a massive build-up of glucosylceramide in lysosomes. nih.gov This primary storage product is then partially converted to glucosylsphingosine. mdpi.com Unlike other biomarkers for Gaucher disease, such as chitotriosidase and the chemokine CCL18, which are secreted by lipid-laden Gaucher cells and reflect the secondary inflammatory response, this compound is a direct metabolic derivative of the primary accumulating substrate. nih.govnih.gov This direct link to the core enzymatic defect provides a more accurate and mechanistically relevant measure of disease status.

Studies have demonstrated the superior diagnostic accuracy of this compound compared to other established markers. In one study, it showed 100% sensitivity and 100% specificity in distinguishing Gaucher disease patients from healthy controls, carriers, and patients with other lysosomal storage disorders. plos.org Its levels are markedly elevated in the plasma of symptomatic patients and correlate with disease severity and the presence of specific mutations. plos.orgnih.gov For instance, patients with the more severe L444P mutation tend to have higher levels of glucosylsphingosine than those with the N370S mutation. plos.org Furthermore, therapeutic interventions, such as enzyme replacement therapy (ERT), lead to a significant reduction in plasma this compound levels, reflecting the clearance of the storage material and a direct response to treatment. nih.govplos.org

The table below summarizes the comparative diagnostic performance of this compound against other biomarkers for Gaucher Disease.

BiomarkerSensitivitySpecificityArea Under the Curve (AUC)p-value (vs. Glucosylsphingosine)
Glucosylsphingosine 100%100%1.00-
Chitotriosidase 91.7%86.1%0.960.027
CCL18 76.2%79.4%0.86<0.001

This data is based on a 2013 study evaluating biomarkers in a non-Jewish, Caucasian cohort of Gaucher disease patients. plos.org

Future Research Directions and Unanswered Questions

While this compound is a well-established biomarker for Gaucher disease, the full spectrum of its biological activities and its specificity remain areas of active investigation. plos.orgcaymanchem.com It is known to be cytotoxic and has been implicated in neuronal dysfunction and destruction in neuronopathic forms of the disease. caymanchem.com However, its precise molecular targets and signaling pathways are not completely understood. Future research should aim to identify the specific receptors and cellular components that interact with this compound. It is also crucial to determine whether its effects are exclusive to the pathophysiology of Gaucher disease or if it plays a role in other conditions. For example, altered sphingolipid metabolism has been linked to various diseases, including cancer, and understanding the specific contribution of this compound in these contexts is an important unanswered question. nih.gov Exploring its potential as a biomarker in other lysosomal storage disorders where secondary elevation might occur is also a key area for future studies. researchgate.net

This compound does not act in isolation; it is part of a complex and interconnected network of sphingolipid metabolism. nih.gov Sphingolipids, including ceramide, sphingosine, and sphingosine-1-phosphate, are bioactive molecules that regulate numerous cellular processes such as proliferation, apoptosis, and inflammation. nih.gov The accumulation of this compound can disrupt the delicate balance, or "rheostat," between these different sphingolipid species, contributing to the pathology of Gaucher disease. nih.gov For instance, there is a significant correlation between the levels of plasma glucosylceramide and glucosylsphingosine in patients. nih.gov Future research needs to comprehensively map the metabolic flux and signaling crosstalk between this compound and other sphingolipids. Understanding this intricate interplay is essential for a complete picture of its pathophysiological role and for identifying potential therapeutic targets within the broader sphingolipid metabolic pathway. nih.gov

Current research models have provided valuable insights into the role of this compound. These include long-term infusion models in mice, which have successfully replicated some of the hematological and visceral symptoms of Gaucher disease upon administration of the compound. mdpi.com Additionally, patient-derived cells, such as fibroblasts, have been used to study its formation and accumulation. amicusrx.com However, there is a need for more sophisticated and advanced research models. The development of genetically engineered mouse models that specifically accumulate this compound, independent of glucosylceramide, could help to dissect its specific pathological contributions. Furthermore, the use of advanced cellular models, such as induced pluripotent stem cell (iPSC)-derived macrophages and neurons from Gaucher patients, will be invaluable for studying disease mechanisms in a human-relevant context and for high-throughput screening of potential therapeutic compounds that target this compound.

A significant challenge for future research is to connect the mechanistic findings at the molecular and cellular level to the broader physiological and clinical manifestations of the disease. It is known that elevated this compound is associated with disease severity, including the extent of hepatosplenomegaly and hematological abnormalities. nih.govresearchgate.net Mechanistic studies have suggested that it may contribute to pathology by disrupting calcium homeostasis and promoting inflammation. caymanchem.com The next step is to elucidate the precise chain of events that links these cellular disruptions to the systemic symptoms observed in patients, such as bone disease and immune dysregulation. For example, investigating how this compound-induced cellular stress in macrophages leads to the specific bone pathologies seen in Gaucher disease is a critical area for investigation. Successfully bridging this gap will be essential for developing targeted therapies that address the specific pathological consequences of this compound accumulation.

Q & A

Basic Research Questions

Q. How can researchers structurally characterize Glucosyl-C18-sphingosine using spectroscopic methods?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) to resolve the glycosidic bond and sphingosine backbone. Mass spectrometry (MS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can confirm molecular weight and fragmentation patterns. Cross-reference spectral data with synthetic standards or structurally analogous sphingolipids .
  • Data Consideration : Use purity thresholds (>95%) and solvent system details (e.g., CDCl3_3 for NMR) to minimize spectral interference.

Q. What are the best practices for isolating this compound from biological samples?

  • Methodological Answer : Use liquid-liquid extraction (e.g., chloroform/methanol/water) followed by solid-phase extraction (SPE) with C18 columns. Optimize gradient elution in high-performance liquid chromatography (HPLC) using mobile phases like acetonitrile/water with 0.1% formic acid. Validate recovery rates via spiked internal standards (e.g., deuterated analogs) .
  • Common Pitfalls : Incomplete lipid phase separation or column overloading may reduce yield.

Q. How do researchers design hypothesis-driven studies to investigate this compound’s role in cellular pathways?

  • Methodological Answer : Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: "Does this compound modulate ceramide synthase activity in apoptosis?" Use knockout cell lines or pharmacological inhibitors (e.g., myriocin) to perturb sphingolipid metabolism and measure downstream effects via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.